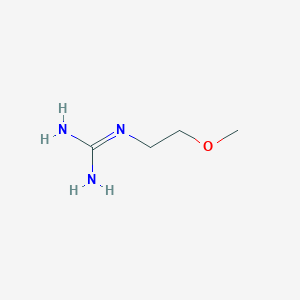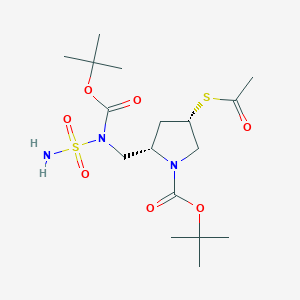
(E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one
Vue d'ensemble
Description
(E)-3-(Dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one, also known as DMAPP, is a synthetically produced organic compound with a range of potential applications. DMAPP is used in a variety of scientific research applications, including as a catalyst in organic synthesis, as a bioactive compound, and as a reagent in various lab experiments.
Applications De Recherche Scientifique
Synthesis and Derivative Applications
This compound serves as a versatile building block in synthetic chemistry for creating a wide range of derivatives with potential applications in medicinal chemistry and material science. For instance, it has been utilized in the synthesis of azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives incorporating a thiazolo(3,2-a)benzimidazole moiety. Such derivatives have been explored for their potential applications in drug design and development due to their varied biological activities (Farag et al., 2011).
Optical and Material Science Applications
The compound has also shown promise in materials science, especially in the development of broadband nonlinear optical materials. Asymmetric pyrene derivatives synthesized using this compound exhibited positive third-order nonlinear refractive indices, suggesting their potential as superior broadband nonlinear refractive materials for optical applications (Wu et al., 2017).
Antimicrobial and Antileukemia Activity
Research into substituted 1,3-phenyl(pyridyl) propenones and derivatives with thiosemicarbazidic groups, derived from the compound, indicated pronounced antileukemia activity. This suggests its derivatives' potential in developing new antileukemia therapies (Popuşoi et al., 2014).
Anti-corrosive Properties
Studies have also explored the anti-corrosive properties of dimethylamino compounds derived from this compound, demonstrating their effectiveness in inhibiting steel corrosion in acidic environments. This indicates its potential application in the development of new eco-friendly corrosion inhibitors (Eldesoky, 2017).
Antimicrobial and Anticancer Activities
Further investigations into novel fused pyrimidine derivatives possessing a trifluoromethyl moiety, synthesized from this compound, have shown significant antimicrobial and anticancer activities. This highlights its utility in synthesizing compounds with potential therapeutic applications (Al-Bogami et al., 2018).
Propriétés
IUPAC Name |
(E)-3-(dimethylamino)-1-pyridin-2-ylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-12(2)8-6-10(13)9-5-3-4-7-11-9/h3-8H,1-2H3/b8-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWERGHWJEBQNQV-SOFGYWHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801214157 | |
| Record name | (2E)-3-(Dimethylamino)-1-(2-pyridinyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801214157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one | |
CAS RN |
123367-25-9, 66521-54-8 | |
| Record name | (2E)-3-(Dimethylamino)-1-(2-pyridinyl)-2-propen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123367-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-3-(Dimethylamino)-1-(2-pyridinyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801214157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Dimethylamino)-1-(2-pyridyl)-2-propen-1-0ne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1-Azabicyclo[2.2.1]heptan-4-ylmethanol](/img/structure/B186677.png)



